ethyl 5-carbamoyl-1H-indole-2-carboxylate
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Overview
Description
Ethyl 5-carbamoyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
The synthesis of ethyl 5-carbamoyl-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This reaction involves the condensation of phenylhydrazine with an aldehyde or ketone, followed by acid-catalyzed cyclization . Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 5-carbamoyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
Ethyl 5-carbamoyl-1H-indole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reactant in various organic reactions.
Biology: The compound is used in the study of biological pathways and mechanisms due to its structural similarity to naturally occurring indole derivatives.
Mechanism of Action
The mechanism of action of ethyl 5-carbamoyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of viral replication, induction of apoptosis in cancer cells, or disruption of microbial cell walls .
Comparison with Similar Compounds
Ethyl 5-carbamoyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Known for its use in synthesizing 5-lipoxygenase inhibitors.
Ethyl 1H-indole-2-carboxylate: Used in the preparation of cannabinoid receptor antagonists and anti-inflammatory agents.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Exhibits antiviral activity against influenza A.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H12N2O3 |
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Molecular Weight |
232.23 g/mol |
IUPAC Name |
ethyl 5-carbamoyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-12(16)10-6-8-5-7(11(13)15)3-4-9(8)14-10/h3-6,14H,2H2,1H3,(H2,13,15) |
InChI Key |
HNSDWMLOQWSYEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C(=O)N |
Origin of Product |
United States |
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